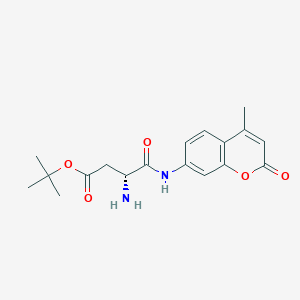

H-D-Asp(OtBu)-AMC

Description

BenchChem offers high-quality H-D-Asp(OtBu)-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Asp(OtBu)-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

tert-butyl (3R)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |

InChI |

InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1 |

InChI Key |

ISJTVSWMMWLGJF-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Application of H-D-Asp(OtBu)-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of H-D-Asp(OtBu)-AMC. This molecule is a fluorogenic substrate designed for the sensitive detection of specific protease activity, particularly within the caspase family of enzymes, which play a critical role in apoptosis. This document outlines the key structural features of H-D-Asp(OtBu)-AMC, presents its physicochemical properties, and details a representative experimental protocol for its use in a caspase activity assay. Furthermore, this guide includes a visualization of the experimental workflow to facilitate its implementation in a laboratory setting.

Introduction

H-D-Asp(OtBu)-AMC, with the full chemical name D-Aspartic acid β-tert-butyl ester α-(7-amido-4-methylcoumarin), is a specialized chemical probe used in biochemical assays. Its design incorporates a specific amino acid residue (D-Aspartic acid), a protecting group (tert-butyl), and a fluorescent reporter molecule (7-amido-4-methylcoumarin, AMC). The cleavage of the amide bond between the aspartic acid residue and the AMC moiety by a target protease results in the release of free AMC, which exhibits a significant increase in fluorescence. This property allows for the quantitative measurement of enzymatic activity.

Chemical Structure and Properties

The chemical structure of H-D-Asp(OtBu)-AMC is centered around a D-aspartic acid backbone. The side-chain carboxylic acid group of the aspartic acid is protected by a tert-butyl (OtBu) ester. This protecting group can influence the substrate's specificity and solubility. The alpha-carboxylic acid group of the D-aspartic acid is covalently linked to the amino group of 7-amino-4-methylcoumarin (AMC) via an amide bond.

The key physicochemical properties of H-D-Asp(OtBu)-AMC are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₂N₂O₅ |

| Molecular Weight | 346.38 g/mol |

| Appearance | White to off-white solid |

| Fluorophore | 7-Amido-4-methylcoumarin (AMC) |

| Excitation Wavelength (of free AMC) | ~340-380 nm |

| Emission Wavelength (of free AMC) | ~440-460 nm |

Mechanism of Action in Protease Assays

The utility of H-D-Asp(OtBu)-AMC as a fluorogenic substrate lies in the principle of fluorescence quenching and dequenching. In its intact form, the fluorescence of the AMC moiety is largely quenched by the attached peptide. Upon enzymatic cleavage of the amide bond between the D-aspartic acid and AMC, the fluorophore is released. The free AMC, when excited by light at its maximum excitation wavelength, emits a strong fluorescent signal at its emission maximum. The rate of increase in fluorescence intensity is directly proportional to the activity of the target protease.

Caption: Mechanism of protease-mediated fluorescence generation.

Experimental Protocol: Caspase-3 Activity Assay

This section provides a detailed, representative protocol for the use of an AMC-based substrate, such as H-D-Asp(OtBu)-AMC, in a fluorometric caspase-3 activity assay. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents

-

H-D-Asp(OtBu)-AMC (or a similar caspase-3 substrate like Ac-DEVD-AMC)

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2)

-

Dithiothreitol (DTT)

-

Cell Lysates (from control and treated cells)

-

Recombinant active Caspase-3 (for positive control)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of the AMC substrate in DMSO. Store at -20°C, protected from light.

-

Assay Buffer with DTT: Immediately before use, add DTT to the Caspase Assay Buffer to a final concentration of 10 mM.

-

Working Substrate Solution: Dilute the substrate stock solution to a final concentration of 50 µM in the Assay Buffer with DTT.

Assay Procedure

-

Prepare Cell Lysates: Induce apoptosis in your target cells using a known stimulus. Prepare cell lysates from both treated and untreated cells using a suitable lysis buffer. Determine the protein concentration of each lysate.

-

Set up the Assay Plate:

-

Samples: Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Positive Control: Add a known amount of recombinant active caspase-3 to a well containing 50 µL of lysis buffer.

-

Negative Control (Inhibitor): Pre-incubate a sample of activated cell lysate with a caspase-3 inhibitor for 10-15 minutes before adding it to the well.

-

Blank: Add 50 µL of lysis buffer to a well.

-

-

Initiate the Reaction: Add 50 µL of the working substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis

-

Subtract the fluorescence reading of the blank from all other readings.

-

The caspase activity can be expressed as the change in relative fluorescence units (RFU) per unit of time or normalized to the protein concentration of the cell lysate.

Caption: Workflow for a fluorometric caspase activity assay.

Conclusion

H-D-Asp(OtBu)-AMC is a valuable tool for the study of protease activity, particularly in the context of apoptosis research. Its specific design allows for the sensitive and quantitative detection of enzymes that recognize and cleave at the D-aspartic acid residue. The provided experimental protocol offers a robust framework for the implementation of this substrate in a laboratory setting. Researchers and drug development professionals can utilize this and similar fluorogenic substrates to screen for enzyme inhibitors, investigate cellular signaling pathways, and assess the efficacy of therapeutic agents that modulate protease activity.

H-D-Asp(OtBu)-AMC: A Technical Guide to its Chemical Properties and Synthesis for Drug Discovery Professionals

An in-depth exploration of the chemical characteristics, synthesis, and biological applications of the fluorogenic caspase substrate, H-D-Asp(OtBu)-AMC.

This technical guide provides a comprehensive overview of H-D-Asp(OtBu)-AMC, a fluorogenic substrate pivotal for the study of proteases, particularly caspases, which are central to the apoptotic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's chemical properties, a robust synthesis protocol, and its application in studying enzymatic activity.

Core Chemical Properties

H-D-Asp(OtBu)-AMC, chemically known as D-Aspartic acid β-(tert-butyl ester)-α-(7-amido-4-methylcoumarin), is a derivative of D-aspartic acid. The inclusion of the 7-amino-4-methylcoumarin (AMC) fluorophore allows for the sensitive detection of enzymatic activity. Upon cleavage of the amide bond by a protease, the highly fluorescent AMC is released, providing a quantifiable signal. The tert-butyl (OtBu) protecting group on the side chain carboxylate prevents unwanted side reactions during synthesis and can influence substrate specificity.

| Property | Value |

| Molecular Formula | C₁₈H₂₂N₂O₅ |

| Molecular Weight | 346.38 g/mol |

| CAS Number | 149231-64-1 |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95% (HPLC) |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions. |

| Excitation Wavelength | ~340-360 nm |

| Emission Wavelength | ~440-460 nm |

Synthesis of H-D-Asp(OtBu)-AMC: A Detailed Protocol

The synthesis of H-D-Asp(OtBu)-AMC is typically achieved through a peptide coupling reaction between an N-terminally protected D-aspartic acid derivative and 7-amino-4-methylcoumarin, followed by the removal of the N-terminal protecting group. The following protocol outlines a representative synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) as the N-terminal protecting group.

Materials and Reagents:

-

Fmoc-D-Asp(OtBu)-OH

-

7-Amino-4-methylcoumarin (AMC)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Experimental Procedure:

Step 1: Coupling of Fmoc-D-Asp(OtBu)-OH and 7-Amino-4-methylcoumarin

-

In a round-bottom flask, dissolve Fmoc-D-Asp(OtBu)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Add 7-Amino-4-methylcoumarin (1 equivalent) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIC (1.1 equivalents) to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-D-Asp(OtBu)-AMC.

Step 2: Deprotection of the Fmoc Group

-

Dissolve the crude Fmoc-D-Asp(OtBu)-AMC in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.

-

Purify the resulting crude H-D-Asp(OtBu)-AMC by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

Biological Application: A Substrate for Caspase-3

H-D-Asp(OtBu)-AMC is a valuable tool for studying the activity of caspases, a family of cysteine proteases that play a critical role in apoptosis, or programmed cell death. Specifically, caspases recognize and cleave protein substrates at specific aspartic acid residues. Caspase-3, a key executioner caspase, has a preferred cleavage recognition sequence of Asp-X-X-Asp (DXXD). The D-aspartate residue in H-D-Asp(OtBu)-AMC makes it a suitable substrate for probing the active site of caspases.

Caspase-3 Signaling Pathway

The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the convergence of these pathways on the activation of caspase-3.

The Sentinel at the Side Chain: A Technical Guide to the OtBu Protecting Group in the Fluorogenic Caspase Substrate H-D-Asp(OtBu)-AMC

For Immediate Release

[City, State] – [Date] – In the intricate landscape of apoptosis research and drug development, the precise measurement of caspase activity is paramount. The fluorogenic substrate, H-D-Asp(OtBu)-AMC, serves as a critical tool for scientists in this endeavor. This technical guide provides an in-depth exploration of the role of the tert-butyl (OtBu) protecting group in this molecule, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: Unmasking the Role of a Key Protector

H-D-Asp(OtBu)-AMC is a specialized chemical probe designed to detect the activity of caspases, a family of cysteine proteases that are central to the process of programmed cell death, or apoptosis. The molecule consists of three key components: a D-aspartic acid residue, a tert-butyl (OtBu) protecting group on the side chain of the aspartic acid, and a fluorogenic 7-amino-4-methylcoumarin (AMC) group. The OtBu group plays a crucial, albeit temporary, role in the synthesis and application of this substrate.

The primary function of the OtBu protecting group in the context of H-D-Asp(OtBu)-AMC is to mask the reactive carboxylic acid on the side chain of the D-aspartic acid residue during chemical synthesis. This preventative measure is essential to ensure that the peptide bond formation occurs specifically at the alpha-amino and alpha-carboxyl groups, preventing unwanted side reactions and ensuring the integrity of the final product.

The Strategic Importance of the OtBu Protecting Group

In peptide chemistry, protecting groups are fundamental tools for directing the outcome of a synthesis. The tert-butyl group is a widely employed acid-labile protecting group, particularly in the Fmoc/tBu solid-phase peptide synthesis strategy.[1] Its utility stems from its stability under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group from the N-terminus of the growing peptide chain, while being readily removable under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1]

This "orthogonal" protection scheme allows for the selective deprotection of different functional groups at various stages of the synthesis, a critical aspect for creating complex peptides and modified amino acid derivatives like H-D-Asp(OtBu)-AMC.[1] While H-D-Asp(OtBu)-AMC is a small molecule, the principles of protecting group chemistry are still highly relevant to its efficient and high-yield synthesis.

The use of the D-isoform of aspartic acid is a notable feature of this substrate. While most biologically relevant peptides and proteins are composed of L-amino acids, the incorporation of D-amino acids can confer resistance to degradation by other cellular proteases. This increased stability ensures that the substrate remains intact until it encounters its target caspase, thereby reducing non-specific background fluorescence and enhancing the accuracy of the assay.

Data Presentation: Kinetic Profile of a Closely Related Caspase Substrate

| Caspase Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | ~10 - 20 | ~20 - 40 | ~1 - 2 x 10⁶ |

| Caspase-7 | Ac-DEVD-AMC | ~15 - 30 | ~15 - 30 | ~0.5 - 1 x 10⁶ |

Note: These values are approximate and can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature). The presence of the OtBu group and the D-aspartic acid in H-D-Asp(OtBu)-AMC may alter the affinity (Km) and turnover rate (kcat) of the substrate for various caspases.

Experimental Protocols: Measuring Caspase Activity

The following is a generalized protocol for a fluorometric caspase activity assay using an AMC-conjugated substrate like H-D-Asp(OtBu)-AMC. This protocol is based on standard procedures and should be optimized for specific experimental conditions.

A. Materials and Reagents:

-

Cell Lysate or Purified Caspase: Samples to be assayed for caspase activity.

-

Caspase Assay Buffer: Typically contains 20-50 mM HEPES, pH 7.4, 10% sucrose or glycerol, 0.1% CHAPS, and 10 mM DTT (added fresh).

-

Fluorogenic Substrate (H-D-Asp(OtBu)-AMC): Stock solution typically prepared in DMSO (e.g., 10 mM).

-

AMC Standard: For generating a standard curve to quantify the amount of released AMC.

-

96-well black microplate: For fluorescence measurements to minimize light scatter.

-

Fluorometric plate reader: With excitation and emission wavelengths suitable for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).

B. Assay Procedure:

-

Prepare Cell Lysates (if applicable):

-

Induce apoptosis in cell culture using the desired stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Set up the Assay:

-

On a 96-well black microplate, add a specific amount of protein from the cell lysate (e.g., 20-50 µg) or a known amount of purified caspase to each well.

-

Include appropriate controls:

-

Blank: Assay buffer only.

-

Negative Control: Lysate from untreated cells.

-

Positive Control: Lysate from cells treated with a known apoptosis inducer or a purified active caspase.

-

Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase inhibitor.

-

-

Adjust the volume in each well to a consistent level with caspase assay buffer.

-

-

Initiate the Reaction:

-

Prepare the substrate working solution by diluting the H-D-Asp(OtBu)-AMC stock solution in caspase assay buffer to the desired final concentration (typically 10-50 µM).

-

Add the substrate working solution to each well to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a fixed endpoint (e.g., 1-2 hours) using a fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

If using an AMC standard curve, determine the concentration of released AMC in each sample.

-

Express caspase activity as the rate of AMC release per unit of protein or time.

-

Mandatory Visualizations: Pathways and Workflows

Signaling Pathways of Apoptosis

The activation of caspases is a central event in both the intrinsic and extrinsic pathways of apoptosis.

Caption: The Extrinsic Apoptosis Pathway.

Caption: The Intrinsic Apoptosis Pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a caspase activity assay.

Caption: Caspase Activity Assay Workflow.

Conclusion

The OtBu protecting group in H-D-Asp(OtBu)-AMC is a cornerstone of its chemical synthesis, ensuring the precise formation of this valuable tool for apoptosis research. By understanding the role of this protecting group and employing robust experimental protocols, researchers can accurately and reliably measure caspase activity, paving the way for new discoveries in cell death and the development of novel therapeutics. The strategic use of a D-amino acid further enhances the specificity of the assay by increasing the substrate's stability in a complex biological environment. This technical guide provides a solid foundation for the effective application of H-D-Asp(OtBu)-AMC in the laboratory.

References

The Role of 7-Amino-4-methylcoumarin (AMC) in High-Throughput Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogenic assays are indispensable tools in modern biological research and drug discovery, offering high sensitivity and continuous monitoring of enzymatic activity. Among the various fluorophores employed, 7-amino-4-methylcoumarin (AMC) has emerged as a robust and versatile reporter for a wide range of hydrolytic enzymes, particularly proteases. This technical guide provides an in-depth exploration of the core principles governing the use of AMC in enzyme assays. We will delve into the mechanism of fluorescence quenching and release, detail experimental protocols for key enzyme classes, present quantitative data for various AMC-based substrates, and visualize the associated signaling pathways and experimental workflows.

Core Principles of AMC-Based Enzyme Assays

The utility of AMC as a reporter in enzyme assays is predicated on a straightforward yet elegant principle: the quenching of its fluorescence when covalently attached to a substrate and its subsequent release and dramatic increase in fluorescence upon enzymatic cleavage.

When AMC is conjugated to a peptide or another molecular scaffold via an amide bond, its fluorescence is significantly suppressed.[1] This quenching is attributed to a change in the electronic environment of the fluorophore.[1] The enzymatic hydrolysis of this amide bond liberates the free AMC molecule, which exhibits strong fluorescence when excited by ultraviolet (UV) light.[2][3] This "turn-on" fluorescence provides a direct and quantifiable measure of enzyme activity.

The general reaction can be depicted as:

Substrate-AMC (Non-fluorescent) + Enzyme → Substrate + AMC (Fluorescent)

This method offers several advantages over traditional colorimetric or endpoint assays, including higher sensitivity, a wider dynamic range, and the ability to perform continuous kinetic measurements.

Technical Specifications of AMC Fluorophore

A thorough understanding of the photophysical properties of AMC is critical for designing and optimizing enzyme assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [5] |

| Excitation Maximum (λex) | 340 - 380 nm | [6][7] |

| Emission Maximum (λem) | 440 - 460 nm | [6][7] |

| Appearance | Yellow solid | [8] |

| Quantum Yield (Φ) | ~0.5 in ethanol | [8] |

Applications in Key Enzyme Classes

AMC-based substrates have been developed for a diverse array of enzymes, playing a pivotal role in studying their function and identifying potential inhibitors.

Proteases

Proteases are a major class of enzymes that catalyze the breakdown of proteins and are central to numerous physiological and pathological processes.

Caspases are a family of cysteine proteases that are key mediators of apoptosis (programmed cell death). The activity of effector caspases, such as caspase-3 and caspase-7, is frequently assayed using the substrate Acetyl-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC).[9][10]

Cathepsins are proteases found predominantly in lysosomes and are involved in protein degradation and turnover.[11][12] Cathepsin B activity, for instance, can be measured using the substrate Z-Arg-Arg-AMC.

Leucine aminopeptidases are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[3] L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a commonly used fluorogenic substrate for these enzymes.[6][13]

Other Hydrolases

The application of AMC extends beyond proteases to other classes of hydrolytic enzymes, including deubiquitinating enzymes (DUBs) and sirtuins, where a substrate is designed to release AMC upon enzymatic action.

Quantitative Data for AMC-Based Substrates

The selection of an appropriate AMC-based substrate is guided by the specific enzyme of interest and its kinetic parameters.

| Enzyme | Substrate | K_m (µM) | V_max (relative units) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference(s) |

| Caspase-3 | Ac-DEVD-AMC | 10 | - | - | - | [9] |

| Caspase-7 | Ac-DEVD-AMC | 11 | - | - | - | [14] |

| Cathepsin B | Z-FR-AMC | - | - | - | - | |

| Leucine Aminopeptidase | Leu-AMC | - | - | - | - |

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition) and are often determined experimentally for specific applications. The table will be updated as more specific, cited values are found.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data from AMC-based enzyme assays.

Caspase-3 Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 activity in cell lysates.[11][15][16]

Materials:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.

-

Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate.

-

Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO.

-

AMC Standard: 1 mM AMC in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in your cell line of choice using a known stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet with Lysis Buffer on ice for 10-30 minutes.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Assay Setup:

-

Prepare a standard curve of AMC in Assay Buffer (e.g., 0 to 10 µM).

-

In separate wells of the 96-well plate, add 50 µL of cell lysate.

-

Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution to a final concentration of 20-50 µM in Assay Buffer.

-

-

Measurement:

-

Initiate the reaction by adding 50 µL of the reaction mixture to each well containing cell lysate.

-

Immediately begin reading the fluorescence in a microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

Record fluorescence readings every 1-5 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from a no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time to determine the reaction rate.

-

Use the AMC standard curve to convert the rate of fluorescence increase to the rate of AMC production (e.g., in pmol/min).

-

Cathepsin B Activity Assay

This protocol is a general guideline for measuring cathepsin B activity.[1]

Materials:

-

Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C.

-

Activator Solution: 8.0 mM L-Cysteine HCl in Assay Buffer (prepare fresh).

-

Substrate Stock Solution: 10 mM Z-Arg-Arg-AMC in DMSO.

-

Enzyme Solution: Purified cathepsin B or cell lysate containing the enzyme.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the Assay Buffer and Activator Solution.

-

Add the enzyme solution to the appropriate wells.

-

Prepare a substrate solution by diluting the Z-Arg-Arg-AMC stock to the desired final concentration in Assay Buffer.

-

-

Measurement:

-

Start the reaction by adding the substrate solution to the wells.

-

Measure the fluorescence at an excitation wavelength of ~348 nm and an emission wavelength of ~440 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Leucine Aminopeptidase Activity Assay

This fluorometric assay provides a sensitive method for measuring leucine aminopeptidase activity.[6][9]

Materials:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.2 at 37°C.

-

Substrate Stock Solution: 10 mM Leu-AMC in DMSO.

-

Enzyme Solution: Purified leucine aminopeptidase or biological sample.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Assay Setup:

-

Add Assay Buffer and the enzyme solution to the wells of a 96-well plate.

-

Prepare a working solution of Leu-AMC in Assay Buffer.

-

-

Measurement:

-

Initiate the reaction by adding the Leu-AMC working solution.

-

Monitor the increase in fluorescence with excitation at ~368 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Determine the reaction velocity from the rate of fluorescence increase.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for a comprehensive understanding.

Signaling Pathways

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a caspase cascade.

Caption: Extrinsic apoptosis signaling pathway.

Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can initiate apoptosis.[11][15]

Caption: Lysosomal cathepsin-mediated apoptosis.

Experimental Workflows

This diagram outlines the typical steps involved in performing an enzyme assay using an AMC-conjugated substrate.

Caption: General experimental workflow.

AMC-based assays are well-suited for HTS campaigns to identify novel enzyme inhibitors.

Caption: High-throughput screening workflow.

Conclusion

7-Amino-4-methylcoumarin has proven to be an invaluable tool in the study of a wide range of enzymes. Its favorable photophysical properties, coupled with the straightforward "turn-on" fluorescence mechanism, have enabled the development of highly sensitive and continuous assays. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize AMC-based substrates in their own investigations, from basic research to high-throughput drug discovery. The continued development of novel AMC-conjugated substrates promises to further expand the utility of this versatile fluorophore in dissecting complex biological processes.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Ac-Leu-AMC | AAT Bioquest [aatbio.com]

- 4. dot | Graphviz [graphviz.org]

- 5. app.fluorofinder.com [app.fluorofinder.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Ac-DEVD-AMC - Biotium [biotium.com]

- 11. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leu-AMC [L-Leucine-7-amido-4-methylcoumarin] *CAS 62480-44-8* | AAT Bioquest [aatbio.com]

- 14. innopep.com [innopep.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

H-D-Asp(OtBu)-AMC as a building block for peptide synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OtBu)-AMC, or D-Aspartic acid β-tert-butyl ester 7-amino-4-methylcoumarin, is a specialized amino acid derivative crucial for the synthesis of fluorogenic peptide substrates. These substrates are indispensable tools in drug discovery and biomedical research for assaying the activity of proteases, a major class of enzymes implicated in numerous physiological and pathological processes. The 7-amino-4-methylcoumarin (AMC) group is a widely used fluorophore that is quenched when part of the peptide chain. Upon enzymatic cleavage of the amide bond between the C-terminal aspartic acid residue and the AMC moiety, the highly fluorescent AMC is released, providing a sensitive and continuous measure of enzyme activity.

This technical guide provides an in-depth overview of the properties of H-D-Asp(OtBu)-AMC, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols. A significant focus is placed on the synthesis of the caspase-3 substrate Ac-DEVD-AMC as a practical example, as well as a discussion of the critical side reaction of aspartimide formation and strategies for its mitigation.

Physicochemical Properties of H-D-Asp(OtBu)-AMC

A clear understanding of the physicochemical properties of H-D-Asp(OtBu)-AMC is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 149231-64-1 | [1] |

| Molecular Formula | C18H22N2O5 | [1] |

| Molecular Weight | 346.38 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Storage | Store at -20°C | N/A |

Application in Peptide Synthesis: Fluorogenic Substrates

The primary application of H-D-Asp(OtBu)-AMC is in the synthesis of fluorogenic substrates for proteases, particularly caspases, which have a specificity for cleaving after aspartic acid residues. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid prevents unwanted side reactions during peptide synthesis and is readily removed during the final cleavage from the solid support under acidic conditions.

The Case of Caspase-3 and Ac-DEVD-AMC

Caspase-3 is a key executioner caspase in the apoptotic pathway.[2] Its activity is a hallmark of programmed cell death. A widely used substrate for assaying caspase-3 activity is the tetrapeptide Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-AMC).[3][4] The synthesis of this and similar substrates can be achieved through solid-phase peptide synthesis (SPPS) using a suitable resin and the appropriate protected amino acid building blocks, including a C-terminal aspartic acid derivative linked to AMC.

Experimental Protocols

Solid-Phase Synthesis of a Peptide-AMC using H-D-Asp(OtBu)-AMC

This protocol describes the manual solid-phase synthesis of a model tetrapeptide, Ac-DEVD-AMC, on a Rink Amide resin. The synthesis starts with the coupling of Fmoc-D-Asp(OtBu)-OH to the AMC-linked resin. For the purpose of this guide, we will assume the use of a pre-loaded Fmoc-D-Asp(OtBu)-AMC resin to simplify the initial steps. If starting with H-D-Asp(OtBu)-AMC, it would first need to be coupled to a suitable resin linker.

Materials:

-

Fmoc-D-Asp(OtBu)-AMC loaded resin (e.g., Wang resin)

-

Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Isopropanol

-

Capping reagent: Acetic anhydride

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Asp(OtBu)-AMC resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes, then drain.

-

Add fresh 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), Isopropanol (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (Fmoc-Val-OH):

-

In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 2 hours.

-

Drain and wash the resin with DMF (5 times).

-

Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH sequentially.

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

-

Shake for 30 minutes.

-

Drain and wash the resin with DMF (5 times) and DCM (5 times).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase HPLC.

-

HPLC Purification and Analysis

Instrumentation:

-

Preparative and analytical HPLC system with a C18 column.

-

UV detector (monitoring at 220 nm and 280 nm).

-

Mass spectrometer for identity confirmation.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purification:

-

Equilibrate the preparative C18 column with mobile phase A (e.g., 0.1% TFA in water).

-

Inject the dissolved peptide.

-

Elute with a gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient is 5-95% B over 30-60 minutes.

-

Collect fractions corresponding to the major peptide peak.

-

-

Analysis:

-

Analyze the collected fractions on an analytical C18 column to assess purity.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

-

Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a fluffy white powder.

Quantitative Data

The yield and purity of synthesized peptides can vary significantly based on the sequence, coupling efficiency, and purification success.

| Parameter | Typical Value | Notes |

| Crude Peptide Yield | 60-85% | Based on initial resin loading. |

| Purity after HPLC | >95% | Target for most research applications.[5] |

| Overall Yield | 20-50% | Highly dependent on the number of amino acids and purification recovery. |

Note: These are general estimates for solid-phase peptide synthesis and may vary.

Key Challenges: Aspartimide Formation

A major side reaction when synthesizing peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate.[6][7] This is particularly problematic during the basic conditions of Fmoc deprotection (using piperidine). The aspartimide can then be opened by piperidine or trace water to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as piperidide adducts.[6] This leads to a difficult-to-separate mixture of products and a reduction in the final yield of the desired peptide.

The use of the bulky tert-butyl (OtBu) group on the aspartic acid side chain helps to sterically hinder the formation of the aspartimide. However, for particularly sensitive sequences (e.g., Asp-Gly, Asp-Asn), this may not be sufficient.

Visualizing Workflows and Pathways

Solid-Phase Synthesis Workflow for Peptide-AMC

Caption: Workflow for Solid-Phase Peptide Synthesis of a Peptide-AMC.

Aspartimide Formation Mechanism

Caption: Mechanism of Aspartimide Side Reaction in Fmoc-SPPS.

Caspase-3 Signaling Pathway Leading to Apoptosis

Caption: Simplified Caspase-3 Apoptosis Signaling Pathway.

Conclusion

H-D-Asp(OtBu)-AMC is a valuable building block for the synthesis of fluorogenic peptide substrates, enabling the sensitive detection of protease activity. A thorough understanding of solid-phase peptide synthesis techniques, coupled with strategies to mitigate common side reactions like aspartimide formation, is essential for the successful production of high-purity peptide-AMC conjugates. The protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize H-D-Asp(OtBu)-AMC in their scientific endeavors.

References

- 1. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.iris-biotech.de [media.iris-biotech.de]

H-D-Asp(OtBu)-AMC: An In-Depth Technical Guide for Enzyme Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OtBu)-AMC (H-D-Aspartic acid(O-tert-butyl)-7-amido-4-methylcoumarin) is a fluorogenic substrate utilized in the study of enzyme kinetics, particularly for proteases that exhibit specificity for cleaving after aspartic acid residues. The substrate consists of a D-aspartic acid residue, with its side chain carboxyl group protected by a tert-butyl (OtBu) ester, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the aspartic acid and AMC results in the release of free AMC, which produces a measurable fluorescent signal. This property makes H-D-Asp(OtBu)-AMC a valuable tool for continuous, real-time monitoring of enzyme activity in a variety of research and drug discovery applications.

This technical guide provides a comprehensive overview of the application of H-D-Asp(OtBu)-AMC in enzyme kinetics, focusing on the key enzymes it is used to study, detailed experimental protocols, and the relevant signaling pathways.

Core Concepts in Enzyme Kinetics with H-D-Asp(OtBu)-AMC

The fundamental principle behind the use of H-D-Asp(OtBu)-AMC lies in the fluorogenic nature of the AMC group. When conjugated to the peptide, the fluorescence of AMC is quenched. Upon enzymatic hydrolysis of the amide bond, the free AMC is liberated, resulting in a significant increase in fluorescence intensity when excited at its optimal wavelength (typically around 340-360 nm). The emission is then measured at approximately 440-460 nm. The rate of this increase in fluorescence is directly proportional to the rate of the enzymatic reaction.

Key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined by measuring the initial reaction rates at various substrate concentrations. These parameters are crucial for characterizing enzyme-substrate interactions and for screening potential enzyme inhibitors.

Key Enzymes Studied with Aspartate-Specific AMC Substrates

H-D-Asp(OtBu)-AMC is primarily employed to investigate the activity of proteases that recognize and cleave peptide bonds C-terminal to an aspartic acid residue. The most prominent members of this class of enzymes are caspases and granzyme B.

Caspases

Caspases (cysteine-aspartic proteases) are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Initiator caspases (e.g., caspase-8, caspase-9) are activated by specific cellular signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7). Executioner caspases are responsible for the cleavage of a broad range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Due to their central role in cell death, caspases are important targets in drug discovery for cancer, neurodegenerative diseases, and inflammatory disorders.

Granzyme B

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon recognition of a target cell (e.g., a virus-infected or tumor cell), CTLs and NK cells release granzyme B and a pore-forming protein called perforin. Perforin facilitates the entry of granzyme B into the target cell's cytoplasm, where it can induce apoptosis through multiple mechanisms. One of its primary mechanisms is the direct activation of executioner caspases, particularly caspase-3. Granzyme B is a key effector molecule of cell-mediated immunity and is also implicated in various inflammatory and autoimmune diseases.

Quantitative Data Presentation

While specific kinetic parameters for H-D-Asp(OtBu)-AMC are not extensively reported in publicly available literature, data for the structurally similar and widely studied caspase-3 substrate, Ac-DEVD-AMC, can serve as a valuable reference point. It is crucial to note that the OtBu protecting group on H-D-Asp(OtBu)-AMC may influence its binding and cleavage kinetics, and therefore, the following data should be considered as an approximation. Researchers are strongly encouraged to determine the kinetic constants for H-D-Asp(OtBu)-AMC experimentally for their specific assay conditions.

Table 1: Kinetic Parameters for the Cleavage of Ac-DEVD-AMC by Caspase-3

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-3 | Ac-DEVD-AMC | 10 - 20 | 10 - 30 | ~1 x 10⁶ | [General literature values, specific values may vary by experimental conditions] |

Experimental Protocols

The following sections provide detailed methodologies for conducting enzyme kinetic assays using H-D-Asp(OtBu)-AMC. These are generalized protocols that should be optimized for specific experimental conditions.

General Materials and Reagents

-

H-D-Asp(OtBu)-AMC substrate

-

Recombinant human caspase-3 or granzyme B

-

Assay Buffer (e.g., for Caspase-3: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT; for Granzyme B: 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

DMSO (for dissolving the substrate)

-

96-well black microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation/emission wavelengths of ~354 nm/442 nm

-

Purified water

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

-

Substrate Preparation: Prepare a stock solution of H-D-Asp(OtBu)-AMC (e.g., 10 mM) in DMSO. From this stock, prepare a series of dilutions in assay buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.5 µM to 100 µM).

-

Enzyme Preparation: Prepare a working solution of the enzyme (caspase-3 or granzyme B) in cold assay buffer at a concentration that will yield a linear reaction rate over the desired time course. The optimal enzyme concentration should be determined empirically.

-

Assay Setup:

-

To each well of a 96-well black microplate, add the desired volume of each substrate dilution.

-

Include control wells:

-

No-enzyme control (substrate only) for background fluorescence.

-

No-substrate control (enzyme only).

-

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

-

Initiate the Reaction: Add the prepared enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and begin monitoring the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em = ~354/442 nm.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. This is typically done by determining the slope of the initial phase of the reaction.

-

Convert the fluorescence units to moles of product (AMC) released per unit time using a standard curve of free AMC.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs 1/[S]) can be used for a linear representation of the data.

-

Protocol 2: High-Throughput Screening of Enzyme Inhibitors

-

Compound Preparation: Prepare a library of potential inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

-

Assay Setup:

-

To the wells of a 96-well black microplate, add a fixed volume of each inhibitor dilution.

-

Include control wells:

-

Positive control (enzyme and substrate, no inhibitor).

-

Negative control (substrate only, no enzyme).

-

Vehicle control (enzyme, substrate, and the solvent used for the inhibitors).

-

-

-

Enzyme Addition: Add the enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.

-

Reaction Initiation and Measurement:

-

Add the H-D-Asp(OtBu)-AMC substrate to all wells to a final concentration approximately equal to the Km value (to ensure sensitivity to competitive inhibitors).

-

Immediately begin kinetic or endpoint fluorescence measurements as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations: Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of H-D-Asp(OtBu)-AMC

Caption: Enzymatic cleavage of H-D-Asp(OtBu)-AMC by Caspase-3 or Granzyme B.

Experimental Workflow for Enzyme Kinetic Analysis

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Caspase Signaling Pathway

Caption: Overview of the extrinsic and intrinsic caspase activation pathways.

Granzyme B Signaling Pathway

Caption: Mechanism of granzyme B-induced apoptosis in a target cell.

Conclusion

H-D-Asp(OtBu)-AMC serves as a valuable fluorogenic substrate for the kinetic analysis of proteases with a specificity for aspartic acid residues, most notably caspases and granzyme B. Its utility in real-time, continuous assays makes it well-suited for both fundamental enzyme characterization and high-throughput screening of potential therapeutic agents. While specific kinetic data for this substrate is not as prevalent as for other AMC-conjugates, the standardized protocols provided herein offer a robust framework for its application in the laboratory. The visualization of the associated signaling pathways and experimental workflows further aids in the conceptual understanding and practical implementation of assays involving H-D-Asp(OtBu)-AMC. As with any enzymatic assay, careful optimization of experimental conditions is paramount to obtaining accurate and reproducible results.

A Technical Guide to Fluorescence-Based Enzyme Detection: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Fluorescence-based enzyme assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity and real-time monitoring of enzymatic activity.[1][2] This technical guide delves into the fundamental principles of these assays, providing detailed methodologies for key experiments and presenting quantitative data to facilitate assay design and interpretation.

Core Principles of Fluorescence-Based Enzyme Detection

Fluorescence is the emission of light by a substance that has absorbed light.[3] In the context of enzyme assays, this phenomenon is harnessed to measure the rate of an enzyme-catalyzed reaction by detecting a change in the fluorescence signal.[4][5] This change can be an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence polarization.

There are two primary approaches to designing fluorescence-based enzyme assays:

-

Intrinsic Fluorescence: Some enzymes and their substrates possess intrinsic fluorescence, often due to the presence of aromatic amino acids like tryptophan and tyrosine.[1] Changes in the local environment of these fluorophores upon substrate binding or catalysis can lead to a detectable change in the fluorescence signal.

-

Extrinsic Fluorescence: More commonly, assays employ extrinsic fluorophores, which are fluorescent molecules specifically designed to report on enzyme activity.[1] These can be fluorogenic substrates that become fluorescent upon enzymatic conversion or fluorescently labeled molecules that change their properties upon interaction with the enzyme or its product.

Key Methodologies

Several distinct methodologies are employed in fluorescence-based enzyme detection:

-

Fluorogenic Substrates: These are non-fluorescent or weakly fluorescent molecules that are converted into highly fluorescent products by the enzyme of interest.[6] This "turn-on" mechanism provides a direct and sensitive measure of enzyme activity. A classic example is the use of 4-methylumbelliferyl-β-D-galactopyranoside (MUG) to detect β-galactosidase activity.[1]

-

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[1][7] When in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, which then fluoresces.[7] Enzyme activity, such as the cleavage of a peptide substrate linking the two fluorophores, can separate them, disrupting FRET and leading to a change in the fluorescence signal.[7][8]

-

Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[9][10] Small, fluorescently labeled molecules tumble rapidly in solution, resulting in depolarized emitted light.[9] When bound to a larger molecule, such as an antibody that recognizes the product of an enzyme reaction, their rotation slows, and the emitted light is more polarized.[9][10]

Quantitative Data for Assay Design

The selection of a suitable fluorophore and substrate is critical for developing a robust and sensitive assay. The following tables summarize key quantitative parameters for common fluorophores and fluorogenic substrates.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Fluorescein | 494 | 518 | 0.92 | 72,000 |

| Rhodamine 110 | 497 | 520 | 0.88 | 83,000 |

| 4-Methylumbelliferone (4-MU) | 365 | 460 | ~0.63 (pH dependent) | 18,000 |

| Resorufin | 571 | 585 | 0.74 | 54,000 |

| 7-Amino-4-methylcoumarin (AMC) | 350 | 450 | 0.61 | 18,000 |

| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |

| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |

Note: Quantum yields and extinction coefficients can vary with environmental conditions such as pH and solvent polarity.[11]

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| β-Glucuronidase (GUS) | 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 70 | 92 | 1.29 x 10⁶ |

| β-Glucuronidase (GUS) | 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 110 | 74 | 6.93 x 10⁵ |

| Alkaline Phosphatase | 4-Methylumbelliferyl phosphate (MUP) | 11.6 | 281 | 2.42 x 10⁷ |

| Matrix Metalloproteinase-12 (MMP-12) | FS-6 (fluorogenic peptide) | 130 | 17.5 | 1.35 x 10⁵ |

| Collagenase I | Fluorogenic Peptide | 808.8 | 24.7 | - |

| Thermolysin | Fluorogenic Peptide | 21.3 | 24.1 | - |

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition).[3][4][6]

Experimental Protocols

This section provides detailed methodologies for three common fluorescence-based enzyme assays.

β-Galactosidase Activity Assay using MUG

This protocol describes the measurement of β-galactosidase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (MUG).

Materials:

-

Cell lysate containing β-galactosidase

-

Assay Buffer: Prepare a 2X stock (e.g., 200 mM sodium phosphate, 2 mM MgCl₂, 100 mM β-mercaptoethanol, pH 7.3) and dilute to 1X with DI water for the final reaction.

-

4-MUG Substrate Solution: Prepare a stock solution of 4-MUG in DMSO and dilute to the desired final concentration in 1X Assay Buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

4-Methylumbelliferone (4-MU) Standard: For generating a standard curve.

-

96-well black microplate with a clear bottom.

-

Fluorescence microplate reader with excitation at ~365 nm and emission at ~460 nm.

Procedure:

-

Prepare 4-MU Standards:

-

Prepare a stock solution of 4-MU in DMSO.

-

Create a dilution series of the 4-MU stock in Stop Solution to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 nM).

-

-

Prepare Assay Reaction Mix:

-

Thaw all components to room temperature.

-

Prepare the 1X Assay Buffer.

-

Add the 4-MUG substrate to the 1X Assay Buffer to the desired final concentration.

-

-

Perform the Assay:

-

Add a small volume of cell lysate (e.g., 5 µL) to each well of the 96-well plate.

-

Add the Assay Reaction Mix to each well to initiate the reaction. The final volume may vary, a typical final volume is 100-200 µL.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction by adding a volume of Stop Solution to each well (e.g., 30 µL of 1 M Na₂CO₃).[12]

-

-

Measure Fluorescence:

-

Read the fluorescence of the standards and samples in a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no enzyme) from all readings.

-

Plot the fluorescence of the 4-MU standards versus their concentration to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in each sample.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces a certain amount of product per minute.

-

Protease Activity Assay using a FRET-Based Substrate

This protocol outlines a general procedure for measuring protease activity using a FRET-based peptide substrate.

Materials:

-

Purified protease or sample containing protease activity.

-

Assay Buffer: Buffer composition will be enzyme-specific (e.g., 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 7.4).[13]

-

FRET Substrate: A peptide substrate with a donor and acceptor fluorophore pair flanking the protease cleavage site.

-

Protease Inhibitor: As a negative control.

-

96-well black microplate.

-

Fluorescence microplate reader capable of measuring the fluorescence of both the donor and acceptor fluorophores.

Procedure:

-

Prepare Reagents:

-

Dilute the protease to the desired concentration in Assay Buffer.

-

Dilute the FRET substrate to the desired concentration in Assay Buffer.

-

Prepare a negative control with the protease and a specific inhibitor.

-

-

Perform the Assay:

-

Add the protease solution to the wells of the microplate.

-

Add the FRET substrate to all wells to initiate the reaction.

-

Incubate the plate at the optimal temperature for the enzyme.

-

-

Measure Fluorescence:

-

Data Analysis:

-

Calculate the ratio of acceptor to donor fluorescence at each time point.

-

A decrease in the FRET ratio (acceptor/donor) over time indicates protease activity.

-

The initial rate of the reaction can be determined from the linear portion of the curve of FRET ratio versus time.

-

Compare the activity in the presence and absence of the inhibitor to confirm specificity.

-

Kinase Activity Assay using Fluorescence Polarization

This protocol describes a competitive fluorescence polarization assay for measuring kinase activity.

Materials:

-

Purified kinase.

-

Kinase Reaction Buffer: Buffer composition will be kinase-specific.

-

Peptide Substrate: A peptide that can be phosphorylated by the kinase.

-

ATP: As the phosphate donor.

-

Anti-phosphopeptide Antibody: An antibody that specifically recognizes the phosphorylated form of the peptide substrate.

-

Fluorescently Labeled Tracer: The phosphorylated peptide substrate labeled with a fluorophore.

-

Kinase Quench Buffer: To stop the kinase reaction (e.g., containing EDTA).

-

384-well black microplate.

-

Fluorescence microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Kinase Reaction:

-

In the wells of the microplate, combine the kinase, peptide substrate, and any potential inhibitors in the Kinase Reaction Buffer.

-

Initiate the reaction by adding ATP.

-

Incubate for a specific time at the optimal temperature for the kinase.

-

Stop the reaction by adding the Kinase Quench Buffer.[9]

-

-

Detection:

-

Add the anti-phosphopeptide antibody and the fluorescently labeled tracer to each well.

-

Incubate at room temperature to allow the antibody-peptide binding to reach equilibrium.[9]

-

-

Measure Fluorescence Polarization:

-

Measure the fluorescence polarization (in mP units) in the microplate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

-

-

Data Analysis:

-

A high polarization value indicates that the tracer is bound to the antibody (low kinase activity).

-

A low polarization value indicates that the tracer has been displaced by the phosphorylated substrate produced in the kinase reaction (high kinase activity).

-

The kinase activity is inversely proportional to the measured fluorescence polarization.

-

Visualizing the Principles: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of fluorescence-based enzyme detection.

Caption: Mechanism of a fluorogenic substrate-based enzyme assay.

Caption: Principle of a FRET-based protease assay.

Caption: A typical experimental workflow for a fluorescence polarization kinase assay.

Conclusion

Fluorescence-based enzyme detection methods are powerful tools for researchers in various scientific disciplines. Their high sensitivity, adaptability to high-throughput screening, and capacity for real-time measurements make them indispensable for drug discovery and fundamental research.[2] A thorough understanding of the underlying principles, careful selection of reagents, and optimization of experimental conditions are paramount to obtaining reliable and reproducible data. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of these valuable techniques.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 8. pnas.org [pnas.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantum yield - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

The Role of Fluorogenic Substrates in Apoptosis Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Fluorogenic Caspase Assays in Apoptosis Research.

This guide provides a comprehensive overview of the fundamental concepts and practical applications of fluorogenic substrates in the study of apoptosis. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize these tools for monitoring caspase activity, a key hallmark of programmed cell death. While the initial topic of interest was H-D-Asp(OtBu)-AMC, it is critical to understand that this molecule is a protected amino acid derivative used in the synthesis of caspase substrates, rather than a direct substrate itself. This guide will, therefore, focus on the widely used and well-characterized tetrapeptide substrates, using N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-methylcoumarin (Ac-DEVD-AMC) as a primary example to illustrate the core principles.

Fundamentals of Apoptosis: The Cellular Self-Destruct Mechanism

Apoptosis, or programmed cell death, is an essential physiological process for the removal of damaged, senescent, or unwanted cells, thereby maintaining tissue homeostasis. This intricate process is tightly regulated and executed by a family of cysteine-aspartic proteases known as caspases. The activation of these enzymes initiates a cascade of events leading to the systematic dismantling of the cell, characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[1]

There are two primary pathways that converge to activate the executioner caspases:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or the withdrawal of survival factors.[2] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates the initiator caspase-9.[1]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[2] This ligand-receptor interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[3]

Both pathways ultimately lead to the activation of executioner caspases, primarily caspase-3 and caspase-7, which are responsible for cleaving a broad spectrum of cellular proteins, leading to the orchestrated demise of the cell.[2]

Caspases: The Executioners of Apoptosis

Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.[4] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[2] Initiator caspases are activated within large protein complexes (the DISC in the extrinsic pathway and the apoptosome in the intrinsic pathway), which facilitates their dimerization and auto-activation. Once active, initiator caspases cleave and activate the downstream executioner caspases.

Executioner caspases, particularly caspase-3, are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic features of apoptosis.[4] Caspases exhibit a high degree of specificity, typically recognizing and cleaving their substrates after an aspartic acid residue within a four-amino-acid sequence (P4-P3-P2-P1, with cleavage occurring after the P1 aspartate).[4][5] This specificity is the foundation for the design of synthetic substrates used to measure their activity.

Fluorogenic Caspase Substrates: Illuminating Apoptotic Activity

Fluorogenic caspase substrates are invaluable tools for detecting and quantifying caspase activity in apoptotic cells. These substrates are typically composed of a caspase-specific tetrapeptide sequence linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC).[6] When the peptide is conjugated to AMC, the fluorophore is quenched and non-fluorescent.[7] Upon cleavage of the peptide by an active caspase, the free AMC is released, resulting in a significant increase in fluorescence that can be measured using a fluorometer.[6]

The intensity of the fluorescent signal is directly proportional to the amount of active caspase in the sample, allowing for a quantitative assessment of apoptosis. The choice of the tetrapeptide sequence determines the specificity of the substrate for different caspases. For instance, the sequence DEVD is preferentially recognized and cleaved by caspase-3 and caspase-7.[4][8]

The Role of H-D-Asp(OtBu)-AMC in Substrate Synthesis

As previously mentioned, H-D-Asp(OtBu)-AMC is not a direct caspase substrate. Instead, it is a protected amino acid derivative that serves as a building block in the chemical synthesis of more complex, peptide-based fluorogenic substrates.[9] The tert-butyl (OtBu) group protects the side-chain carboxyl group of the aspartic acid, preventing unwanted side reactions during peptide synthesis.[10] This protection is crucial for the controlled, stepwise assembly of the desired tetrapeptide sequence onto the AMC fluorophore, a process often carried out using solid-phase peptide synthesis (SPPS).[11][12]

Quantitative Data for Ac-DEVD-AMC: A Caspase-3/7 Substrate

The following table summarizes key quantitative data for the widely used caspase-3/7 fluorogenic substrate, Ac-DEVD-AMC.

| Parameter | Value | Reference(s) |

| Target Caspases | Caspase-3, Caspase-7 | [8] |

| Peptide Sequence | N-Acetyl-Asp-Glu-Val-Asp | [4] |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [6] |

| Excitation Wavelength (Free AMC) | 340-380 nm | [4][6][7] |

| Emission Wavelength (Free AMC) | 440-460 nm | [4][6][7] |

| Michaelis Constant (Km) for Caspase-3 | 10 µM | [4][13] |

| Typical Working Concentration | 20-100 µM | [4][14] |

Experimental Protocol: Caspase-3/7 Activity Assay in Cell Lysates

This protocol provides a general methodology for measuring caspase-3/7 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM sodium pyrophosphate)[4]

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[4]

-

Ac-DEVD-AMC substrate (stock solution in DMSO)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric plate reader with excitation and emission filters for AMC

Procedure:

-

Induction of Apoptosis:

-

Culture cells to the desired density.

-

Treat cells with the apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include an untreated control group.

-

-

Cell Lysate Preparation:

-

For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold lysis buffer.

-

For adherent cells: Remove the culture medium, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer directly to the plate.

-

Incubate the cells in lysis buffer on ice for 10-30 minutes.[4]

-

Clarify the lysate by centrifugation to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

-

Caspase Activity Assay:

-

Determine the protein concentration of the cell lysates (e.g., using a BCA assay).

-

In a 96-well black microplate, add a defined amount of protein from each cell lysate to the wells.

-

Add assay buffer to each well to bring the total volume to the desired level.

-

Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution in assay buffer to the desired final concentration (e.g., 20-50 µM).[4]

-

Initiate the reaction by adding the Ac-DEVD-AMC reaction mixture to each well.

-

Optional: Include control wells with lysate from apoptotic cells and a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal. Also, include a blank control with assay buffer and substrate but no lysate.

-

-

Data Acquisition and Analysis:

-

Incubate the plate at 37°C, protected from light.[4]

-

Measure the fluorescence intensity at regular intervals (for kinetic analysis) or at a fixed time point (e.g., 1-2 hours) using a fluorometric plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[4]

-

The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.

-

Visualizations of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Caption: Experimental workflow for a fluorogenic caspase activity assay.

Caption: Mechanism of fluorogenic substrate cleavage by active caspase-3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. anaspec.com [anaspec.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. Peptide substrate for caspase-3 with 2-aminoacridone as reporting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Caspase-3 Assay Kit [bdbiosciences.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Understanding Caspase Activity with Fluorogenic Probes: A Technical Guide

An in-depth technical guide to understanding caspase activity with fluorogenic probes for researchers, scientists, and drug development professionals.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their activity is tightly controlled, and aberrant caspase function is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the detection and quantification of caspase activity are crucial for both basic research and drug development. Fluorogenic probes have emerged as indispensable tools for studying caspases, offering high sensitivity and suitability for various applications, from in vitro enzyme kinetics to live-cell imaging and high-throughput screening.

This technical guide provides a comprehensive overview of the principles and applications of fluorogenic caspase probes. It includes detailed experimental protocols, a comparative analysis of commonly used probes, and visual representations of key signaling pathways and experimental workflows.

Principles of Fluorogenic Caspase Probes